molecular formula C20H26N2O2 B13848914 (9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

Cat. No.: B13848914
M. Wt: 326.4 g/mol
InChI Key: CJDRUOGAGYHKKD-GNTWRGKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[142101,902,7010,15012,17]nonadeca-2,4,6-triene-14,18-diol is a complex organic molecule with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

The compound (9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which (9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and molecular targets are not well-characterized .

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14?,15?,16?,17-,18-,19+,20?/m0/s1

InChI Key

CJDRUOGAGYHKKD-GNTWRGKJSA-N

Isomeric SMILES

CC[C@@H]1[C@H](N2C3CC1C4C2CC5([C@H]3N(C6=CC=CC=C65)C)[C@H]4O)O

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

Origin of Product

United States

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